glycodeoxycholic acid
Overview
Description
Glycodeoxycholic acid is a bile acid derived from deoxycholic acid and glycine. It plays a crucial role in the digestion and absorption of fats by acting as a detergent to solubilize fats for absorption in the small intestine . This compound is also involved in various metabolic processes, including the regulation of lipid, glucose, and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycodeoxycholic acid can be synthesized through a multi-step reaction process. One common method involves the reaction of deoxycholic acid with glycine in the presence of thionyl chloride, followed by treatment with an aqueous sodium hydroxide solution .
Industrial Production Methods: In industrial settings, this compound is typically produced through the conjugation of deoxycholic acid with glycine. This process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glycodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific and industrial applications .
Scientific Research Applications
Mechanism of Action
Glycodeoxycholic acid exerts its effects by acting as a detergent to solubilize fats for absorption in the small intestine. It also activates specific receptors, such as the Takeda G protein-coupled receptor 5 and the Farnesoid X receptor, which play key roles in regulating lipid, glucose, and energy metabolism . Additionally, this compound induces apoptosis in hepatocytes through a mechanism associated with DNA cleavage by endonucleases .
Comparison with Similar Compounds
Deoxycholic Acid: The parent compound from which glycodeoxycholic acid is derived.
Glycochenodeoxycholic Acid: Another bile acid conjugated with glycine, similar in structure and function to this compound.
Glycoursodeoxycholic Acid: A bile acid with similar metabolic and therapeutic properties.
Uniqueness: this compound is unique due to its specific role in regulating lipid and glucose metabolism and its potential therapeutic applications in metabolic diseases. Its ability to interact with gut microbiota and influence bile acid metabolism further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULKSPCQVQLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861898 | |
Record name | N-(3,12-Dihydroxy-24-oxocholan-24-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-65-6 | |
Record name | Glycodesoxycholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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